molecular formula C7H11NO2 B14733156 2-(Aziridin-1-yl)ethyl acrylate CAS No. 6498-82-4

2-(Aziridin-1-yl)ethyl acrylate

Cat. No.: B14733156
CAS No.: 6498-82-4
M. Wt: 141.17 g/mol
InChI Key: MUEGIVAMQURJQO-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)ethyl acrylate is an organic compound characterized by the presence of an aziridine ring and an acrylate group. This compound is known for its reactivity due to the strained three-membered aziridine ring, which makes it a valuable intermediate in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)ethyl acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)ethyl acrylate primarily involves the ring-opening of the aziridine ring by nucleophiles, leading to the formation of reactive intermediates. These intermediates can further react to form crosslinked polymers or polyamines. The high strain energy of the aziridine ring promotes its reactivity towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aziridin-1-yl)ethyl acrylate is unique due to the presence of both an aziridine ring and an acrylate group, which allows it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in polymer chemistry and biomedical research.

Properties

CAS No.

6498-82-4

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-(aziridin-1-yl)ethyl prop-2-enoate

InChI

InChI=1S/C7H11NO2/c1-2-7(9)10-6-5-8-3-4-8/h2H,1,3-6H2

InChI Key

MUEGIVAMQURJQO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCN1CC1

Origin of Product

United States

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